![molecular formula C16H16N2O2 B5517123 N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

N-[3-(acetylamino)phenyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of synthetic opioids and related compounds has led to the discovery of various analogs with significant analgesic properties and potential applications in medicinal chemistry. Compounds like N-[3-(acetylamino)phenyl]-4-methylbenzamide belong to a broader class of benzamide derivatives known for their diverse biological activities, including potential memory enhancement, antiproliferative effects, and enzyme inhibition capabilities.

Synthesis Analysis

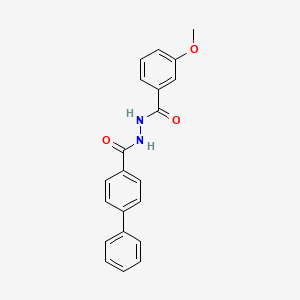

The synthesis of related compounds typically involves acylation reactions, cyclization processes, and sometimes, the use of reagents to introduce specific functional groups that contribute to the molecule's bioactivity. For instance, N-phenylbenzamide derivatives have been synthesized through chemical modifications and random screenings, indicating a versatile approach to creating a variety of structurally related compounds with potent inhibitory activities against specific targets like Helicobacter pylori (Ando et al., 2001).

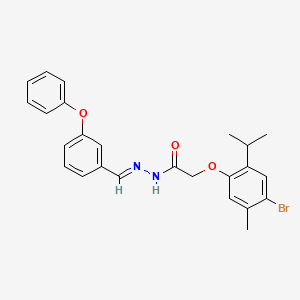

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by single crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's biological activity. For example, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, highlighting the effect of dimerization and crystal packing on its geometric configuration (Karabulut et al., 2014).

Scientific Research Applications

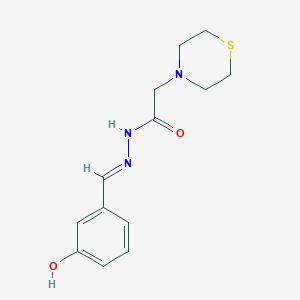

Synthesis and Chemical Properties

Research on compounds structurally related to N-[3-(acetylamino)phenyl]-4-methylbenzamide has focused on the synthesis and characterization of novel derivatives with potential biological activities. For instance, studies have detailed the synthesis of N-acylhydrazone derivatives acting as dual inhibitors for histone deacetylase (HDAC) 6/8, highlighting the design and pharmacological evaluation of compounds derived from trichostatin A. These derivatives have shown potent inhibition and increased acetylation levels, indicating their potential as molecular therapies for cancer (Rodrigues et al., 2016).

Antimicrobial Activity

Another area of research encompasses the antimicrobial properties of benzamide derivatives. Synthesis and evaluation of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, for example, have demonstrated potential memory-enhancing effects and acetylcholinesterase-inhibiting activity, suggesting applications in addressing neurodegenerative disorders and enhancing cognitive functions (Piplani et al., 2018).

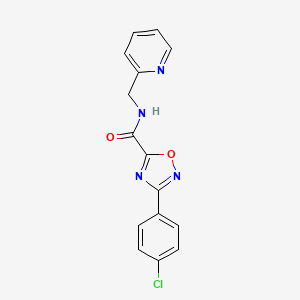

Pharmacological Evaluation

Pharmacological evaluations have also been conducted on similar compounds, examining their potential as anti-Helicobacter pylori agents. The 3-(arylacetylamino)-N-methylbenzamides, for example, have shown selective inhibitory activity against H. pylori, suggesting a novel class of compounds for further evaluation in the treatment of infections caused by this bacterium (Ando et al., 2001).

Potential for Antiviral and Anticancer Applications

The exploration of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation has opened avenues for antiviral activity research. These compounds, synthesized under optimized conditions, have shown varying degrees of anti-Tobacco mosaic virus (TMV) activity, indicating their potential in the development of antiviral agents (Luo et al., 2012).

properties

IUPAC Name |

N-(3-acetamidophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-6-8-13(9-7-11)16(20)18-15-5-3-4-14(10-15)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFANTTXEKAHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)